1-(2,2-Dimethoxyethyl)-3-(3-methylphenyl)thiourea
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Overview
Description
1-(2,2-Dimethoxyethyl)-3-(3-methylphenyl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Dimethoxyethyl)-3-(3-methylphenyl)thiourea typically involves the reaction of 3-methylphenyl isothiocyanate with 2,2-dimethoxyethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
1-(2,2-Dimethoxyethyl)-3-(3-methylphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of corresponding amines using reducing agents such as lithium aluminum hydride.
Substitution: The thiourea group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Various nucleophiles such as alkyl halides or aryl halides; reactions are conducted in polar aprotic solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted thioureas
Scientific Research Applications
1-(2,2-Dimethoxyethyl)-3-(3-methylphenyl)thiourea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of urease and other thiol-containing enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its ability to form stable complexes with metals.
Mechanism of Action
The mechanism of action of 1-(2,2-Dimethoxyethyl)-3-(3-methylphenyl)thiourea involves its interaction with molecular targets such as enzymes and receptors. The thiourea group can form hydrogen bonds and coordinate with metal ions, which can inhibit enzyme activity or alter receptor function. The compound’s ability to undergo redox reactions also contributes to its biological activity by generating reactive oxygen species that can induce cellular damage in pathogens or cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,2-Dimethoxyethyl)-3-phenylthiourea
- 1-(2,2-Dimethoxyethyl)-3-(4-methylphenyl)thiourea
- 1-(2,2-Dimethoxyethyl)-3-(2-methylphenyl)thiourea
Uniqueness
1-(2,2-Dimethoxyethyl)-3-(3-methylphenyl)thiourea is unique due to the presence of the 3-methylphenyl group, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity, binding affinity to molecular targets, and overall biological activity. Compared to its analogs, this compound may exhibit enhanced selectivity and potency in certain applications, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
1-(2,2-dimethoxyethyl)-3-(3-methylphenyl)thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c1-9-5-4-6-10(7-9)14-12(17)13-8-11(15-2)16-3/h4-7,11H,8H2,1-3H3,(H2,13,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTGUARZEFAUYEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NCC(OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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